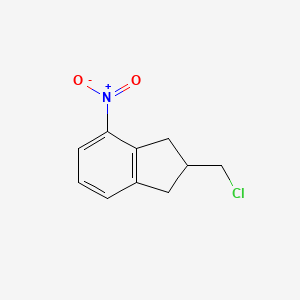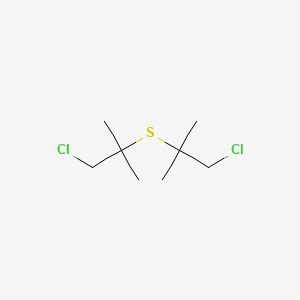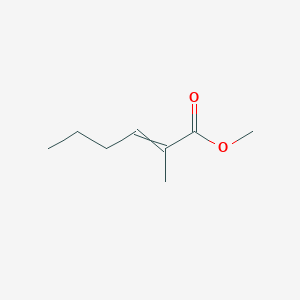
2-Hexenoic acid, 2-methyl-, methyl ester, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- is an organic compound with the molecular formula C8H14O2. It is a methyl ester derivative of 2-methyl-2-hexenoic acid and exists in the (Z)-configuration, indicating the specific geometric isomerism of the compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- can be achieved through several methods. One common approach involves the esterification of 2-methyl-2-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form the corresponding saturated ester, 2-methylhexanoic acid methyl ester, using catalysts such as palladium on carbon.
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-methyl-2-hexenoic acid, using oxidizing agents like potassium permanganate.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst, hydrogen gas (H2), room temperature, and atmospheric pressure.
Oxidation: Potassium permanganate (KMnO4), aqueous medium, and mild heating.
Substitution: Nucleophiles such as amines or alcohols, basic or acidic conditions depending on the nucleophile.
Major Products Formed
Hydrogenation: 2-Methylhexanoic acid methyl ester.
Oxidation: 2-Methyl-2-hexenoic acid.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexenoic acid, methyl ester, (E)-: The (E)-isomer of the compound, differing in the geometric configuration around the double bond.
2-Methyl-2-hexenoic acid: The parent acid of the ester.
2-Hexenoic acid, methyl ester: The non-methylated version of the compound.
Uniqueness
2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions compared to its (E)-isomer and other similar compounds. This geometric isomerism can result in different physical and chemical properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
139539-80-3 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
methyl 2-methylhex-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-4-5-6-7(2)8(9)10-3/h6H,4-5H2,1-3H3 |
Clé InChI |
PSOAOBLLWDXJGD-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one](/img/structure/B13960857.png)


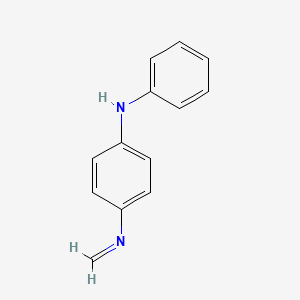
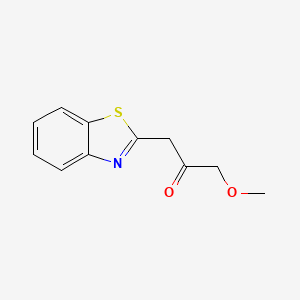
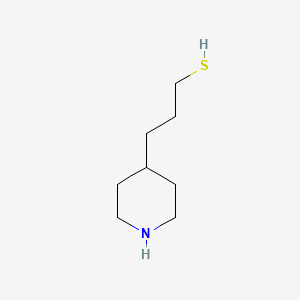
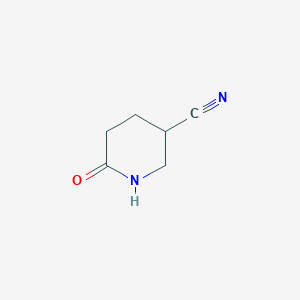
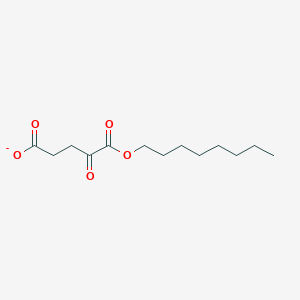
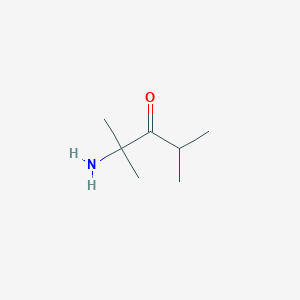
![Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13960911.png)

![5-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13960913.png)
